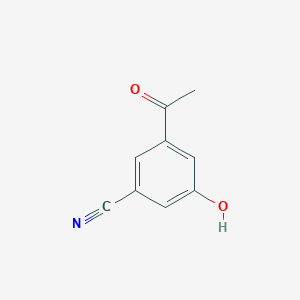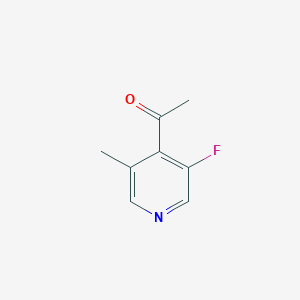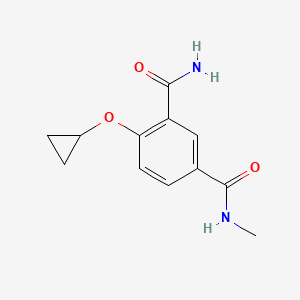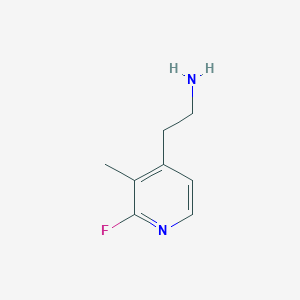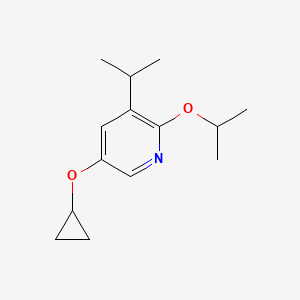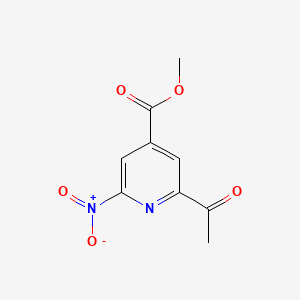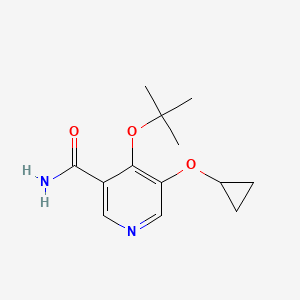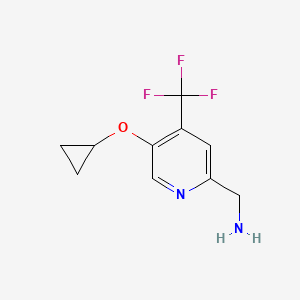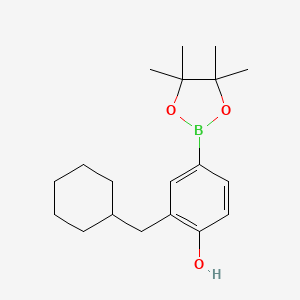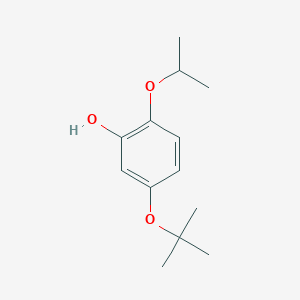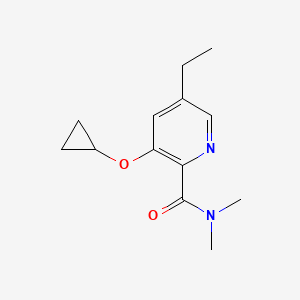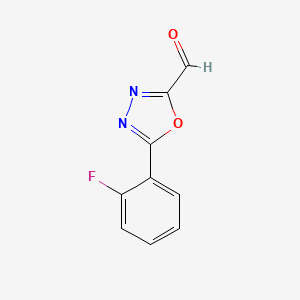
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that features an oxadiazole ring substituted with a fluorophenyl group and an aldehyde functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The biological activity of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is attributed to its ability to interact with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Another fluorophenyl-substituted heterocycle with potential biological activity.
5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological properties. Its combination of a fluorophenyl group and an oxadiazole ring makes it a versatile scaffold for the development of new chemical entities with potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H5FN2O2 |
|---|---|
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5FN2O2/c10-7-4-2-1-3-6(7)9-12-11-8(5-13)14-9/h1-5H |
Clé InChI |
QQNTYTWYNDEKAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


